Pharmacokinetic Comparison: Cefroxadine vs. Cephalexin
The 2-Amino-2-(cyclohexadien-1,4-yl)acetic acid side chain is a critical determinant of the pharmacokinetic profile of the cephalosporin Cefroxadine. A head-to-head study in humans demonstrated that the elimination half-life (t1/2) of Cefroxadine is approximately 1.00 ± 0.26 h, which is about 10% shorter than the half-life observed for Cephalexin (which uses a phenylglycine side chain) [1][2]. This leads to a 10% reduction in the Area Under the plasma concentration-time Curve (AUC) compared to Cephalexin [2].
| Evidence Dimension | Elimination half-life (t1/2) of the final drug product in humans |
|---|---|
| Target Compound Data | 1.00 ± 0.26 h (Cefroxadine, containing the target compound as a side chain) |
| Comparator Or Baseline | Approximately 10% longer half-life for Cephalexin (containing phenylglycine side chain) [2] |
| Quantified Difference | The t1/2 and AUC for Cefroxadine are about 10% less than those of Cephalexin. |
| Conditions | Simultaneous oral administration of 500 mg of each drug to healthy human volunteers [2]. |
Why This Matters
This quantifiable difference in pharmacokinetics, driven by the side-chain structure, justifies the selection of this intermediate for developing or manufacturing Cefroxadine, a drug with a distinct dosing and efficacy profile from its analog Cephalexin.
- [1] Oh, J. G., Jang, H. S., & Lee, Y. B. (2005). A specific and rapid HPLC assay for the determination of cefroxadine in human plasma and its application to pharmacokinetic study in Korean. Journal of Pharmaceutical and Biomedical Analysis, 37(3), 597-601. View Source
- [2] Wirz, S., & Bergan, T. (1981). Pharmacokinetic comparison of cefroxadin (CGP 9000) and cephalexin by simultaneous administration to humans. Infection, 9(Suppl 3), S166-S169. View Source
